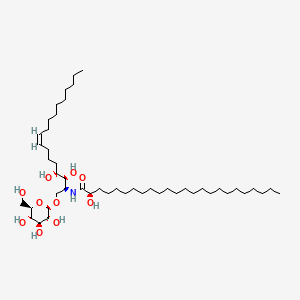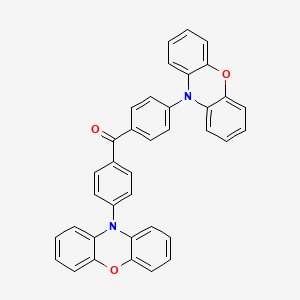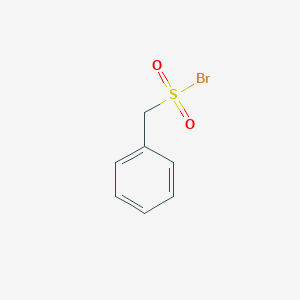
5-Methoxy-2-((4-methoxyphenyl)ethynyl)benzaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Methoxy-2-((4-methoxyphenyl)ethynyl)benzaldehyde is an organic compound that belongs to the class of aromatic aldehydes
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methoxy-2-((4-methoxyphenyl)ethynyl)benzaldehyde typically involves the reaction of 5-methoxy-2-iodobenzaldehyde with 4-methoxyphenylacetylene under palladium-catalyzed coupling conditions. This reaction is known as the Sonogashira coupling reaction, which is widely used for forming carbon-carbon bonds between aryl halides and terminal alkynes. The reaction is carried out in the presence of a palladium catalyst, such as palladium(II) acetate, and a copper co-catalyst, such as copper(I) iodide, in a suitable solvent like tetrahydrofuran or dimethylformamide. The reaction mixture is typically heated to reflux temperature to facilitate the coupling process.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the Sonogashira coupling reaction under optimized conditions to achieve high yields and purity. Industrial production may also involve continuous flow reactors to enhance reaction efficiency and scalability.
化学反应分析
Types of Reactions
5-Methoxy-2-((4-methoxyphenyl)ethynyl)benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy groups can participate in nucleophilic aromatic substitution reactions, where they can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in tetrahydrofuran.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: 5-Methoxy-2-((4-methoxyphenyl)ethynyl)benzoic acid.
Reduction: 5-Methoxy-2-((4-methoxyphenyl)ethynyl)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
5-Methoxy-2-((4-methoxyphenyl)ethynyl)benzaldehyde has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of novel aromatic compounds.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties, due to its structural similarity to other bioactive compounds.
Medicine: Explored for its potential therapeutic applications, including as a precursor for the synthesis of pharmaceutical agents.
Industry: Utilized in the production of specialty chemicals and materials, including dyes and polymers.
作用机制
The mechanism of action of 5-Methoxy-2-((4-methoxyphenyl)ethynyl)benzaldehyde is not well-documented. its biological effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to modulation of cellular pathways. The presence of methoxy groups and the ethynyl linkage may influence its binding affinity and specificity for these targets.
相似化合物的比较
Similar Compounds
2-Hydroxy-5-methoxybenzaldehyde: An isomer with a hydroxyl group instead of an ethynyl linkage.
4-Ethynylbenzaldehyde: A compound with an ethynyl group but lacking the methoxy substituents.
4-Ethynylanisole: A compound with an ethynyl group and a methoxy group on the benzene ring.
Uniqueness
5-Methoxy-2-((4-methoxyphenyl)ethynyl)benzaldehyde is unique due to the combination of methoxy groups and an ethynyl linkage, which imparts distinct chemical properties and potential applications. Its structure allows for diverse chemical modifications and interactions, making it a valuable compound in various research and industrial contexts.
属性
分子式 |
C17H14O3 |
|---|---|
分子量 |
266.29 g/mol |
IUPAC 名称 |
5-methoxy-2-[2-(4-methoxyphenyl)ethynyl]benzaldehyde |
InChI |
InChI=1S/C17H14O3/c1-19-16-8-4-13(5-9-16)3-6-14-7-10-17(20-2)11-15(14)12-18/h4-5,7-12H,1-2H3 |
InChI 键 |
OBGJSGSHGRVJTA-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=C(C=C1)C#CC2=C(C=C(C=C2)OC)C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


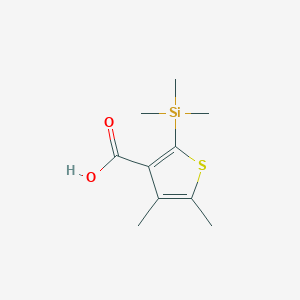
![10-(4'-(9H-Carbazol-9-yl)-[1,1'-biphenyl]-4-yl)acridin-9(10H)-one](/img/structure/B14139680.png)
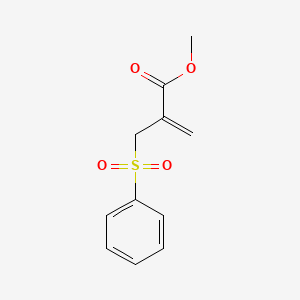
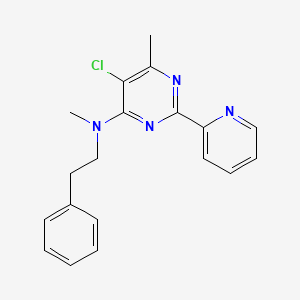
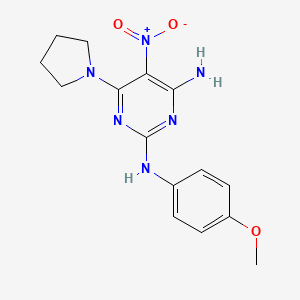
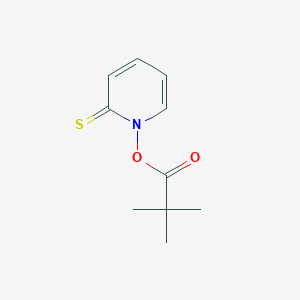
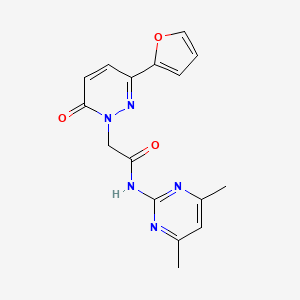
![4-[(2Z)-2-benzylidenehydrazinyl]-1,2,5-oxadiazol-3-amine](/img/structure/B14139706.png)
![5-[(4-chlorophenoxy)methyl]-N-propylfuran-2-carboxamide](/img/structure/B14139714.png)
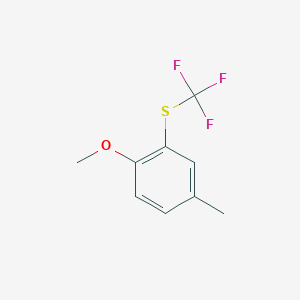
![N-(2-(benzo[d]thiazol-2-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)-4-(N-butyl-N-methylsulfamoyl)benzamide](/img/structure/B14139729.png)
